Cas no 1005067-06-0 (2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]-)

2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]-, is a specialized heterocyclic compound featuring a piperazine core substituted with a cyclohexyl group and a methylthiopyrimidinyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the methylthio and pyrimidine groups enhances its versatility in nucleophilic and electrophilic reactions, while the cyclohexyl substituent may influence steric and electronic properties. Its well-defined molecular architecture makes it suitable for targeted modifications in drug discovery and development. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- structure
1005067-06-0 structure
Product name:2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]-
CAS No:1005067-06-0
MF:C18H30N4OS
MW:350.522002696991
MDL:MFCD12982977
CID:5039350

2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]-
    • MDL: MFCD12982977
    • Inchi: 1S/C18H30N4OS/c1-24-18-19-11-15(12-20-18)13-21-8-9-22(17(14-21)7-10-23)16-5-3-2-4-6-16/h11-12,16-17,23H,2-10,13-14H2,1H3
    • InChI Key: OKJFSCCXTZTODW-UHFFFAOYSA-N
    • SMILES: N1(C2CCCCC2)CCN(CC2=CN=C(SC)N=C2)CC1CCO

2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
176669-100mg
2-(1-Cyclohexyl-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol
1005067-06-0
100mg
$990.00 2023-09-06

Additional information on 2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]-

Comprehensive Overview of 2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- (CAS No. 1005067-06-0)

2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- (CAS No. 1005067-06-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique piperazine and pyrimidine moieties, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which may contribute to binding affinity and selectivity in biological systems.

The molecular structure of 2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- includes a cyclohexyl group and a methylthio-substituted pyrimidine ring, making it a versatile scaffold for medicinal chemistry. Its CAS No. 1005067-06-0 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and target identification. Recent trends indicate growing interest in piperazine derivatives due to their role in modulating neurotransmitter receptors and enzymes.

In the context of current research hotspots, 2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- is often discussed alongside small molecule inhibitors and kinase-targeted therapies. The compound's potential to interact with protein kinases has sparked investigations into its utility for treating conditions where kinase dysregulation is implicated. This aligns with the broader demand for precision medicine and personalized therapeutics, topics frequently queried in academic and industry searches.

From a synthetic chemistry perspective, the preparation of CAS No. 1005067-06-0 involves multi-step organic transformations, including N-alkylation and heterocyclic coupling reactions. The compound's methylthio group is a notable functional handle for further derivatization, enabling the creation of analogs with tailored properties. Such flexibility is highly valued in structure-activity relationship (SAR) studies, a common focus area for researchers optimizing lead compounds.

The physicochemical properties of 2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]-, such as solubility, logP, and hydrogen bonding capacity, are critical for its bioavailability and pharmacokinetic profile. These parameters are frequently analyzed using computational tools like molecular docking and ADMET prediction, which are trending topics in cheminformatics and drug design forums.

In addition to its pharmaceutical potential, CAS No. 1005067-06-0 is occasionally referenced in material science for its ability to form coordination complexes with metals. This dual applicability underscores the compound's interdisciplinary significance, bridging gaps between organic chemistry and nanotechnology. Such cross-disciplinary relevance is increasingly sought after in grant proposals and research publications.

Safety and handling of 2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- follow standard laboratory protocols for non-hazardous organic compounds. While not classified as a regulated substance, proper personal protective equipment (PPE) is recommended during handling, a precaution commonly emphasized in laboratory safety guidelines.

The commercial availability of CAS No. 1005067-06-0 through specialty chemical suppliers has facilitated its adoption in diverse research settings. Procurement inquiries often include questions about bulk synthesis options and custom modifications, reflecting the compound's utility in both academic and industrial R&D. This aligns with the broader market trend toward tailor-made intermediates for drug discovery pipelines.

Looking ahead, 2-Piperazineethanol, 1-cyclohexyl-4-[[2-(methylthio)-5-pyrimidinyl]methyl]- is poised to remain a compound of interest as research into heterocyclic pharmacophores continues to expand. Its structural features resonate with contemporary themes in fragment-based drug discovery and scaffold hopping, ensuring its place in the lexicon of modern medicinal chemistry.

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